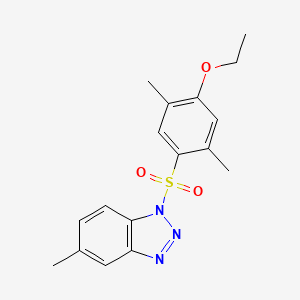

![molecular formula C19H13BrN2O2 B2853781 methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 223690-87-7](/img/structure/B2853781.png)

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

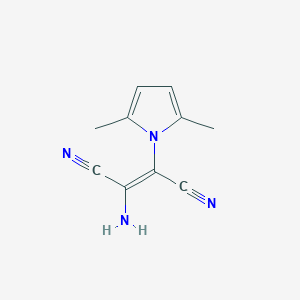

“Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” is a chemical compound that is a derivative of indole . It has been extracted from marine Streptomyces sp. 060524 . Its unique conformation potentially endows it with significant biological activity .

Synthesis Analysis

The synthesis of this compound involves the reaction of D-tryptophan methyl ester hydrochloride with 1- (2.21 g, 12 mmol). The mixture was refluxed for 3 hours, until the TLC indicated the reaction was completed . The solvent was then evaporated to dryness, yielding the crude product that was then purified to obtain a single crystal of high quality .Molecular Structure Analysis

The molecular structure of “methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” is C19H17BrN2O2 . It is orthorhombic, P212121 (no. 19), with a = 9.3764(3) Å, b = 9.7644(3) Å, c = 17.9519(6) Å, V = 1643.58(9) Å3, Z = 4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include CH activation of the vinyl and aryl moieties, followed by reductive elimination and reoxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its crystal structure, which indicates the presence of intermolecular N-H…O hydrogen bond . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Antidiabetic Agent Research

Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have been synthesized and evaluated for potential antidiabetic applications. One study synthesized compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3), and tested them for in vivo antidiabetic activity in streptozotocin-induced diabetic rats. Notably, a compound identified as DM5 exhibited potent antidiabetic activity (Choudhary et al., 2011).

Antifilarial Chemotherapy

Another significant area of research involves the use of substituted 9H-pyrido[3,4-b]indoles in antifilarial chemotherapy. Various 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have shown promising results against Acanthoeilonema viteae, Litomosoides carinii, and Brugia malayi, key species in filarial infections. The study highlighted that specific substituents at positions 1 and 3 in beta-carbolines enhance antifilarial activity (Srivastava et al., 1999).

Mass Spectrometry Applications

The compound and its derivatives have been used in mass spectrometry, particularly in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). Studies have explored the use of beta-carbolines as matrices for MALDI/TOF-MS in analyzing proteins and sulfated oligosaccharides, demonstrating their effectiveness in both positive and negative modes (Nonami et al., 1997).

Analytical Chemistry and Food Safety

In the realm of analytical chemistry and food safety, derivatives of methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate have been identified in studies focusing on the detection and quantification of heterocyclic amines in foodstuffs, particularly in thermally processed meat. These compounds are implicated in various human diseases and have been analyzed using methodologies like LC-MS and LC-MS/MS (Crotti et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O2/c1-24-19(23)16-10-14-13-7-2-3-8-15(13)21-18(14)17(22-16)11-5-4-6-12(20)9-11/h2-10,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLARVHEQRFRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

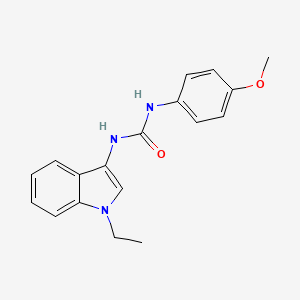

![3-(3-sulfopropyl)-2-{[(2Z)-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B2853698.png)

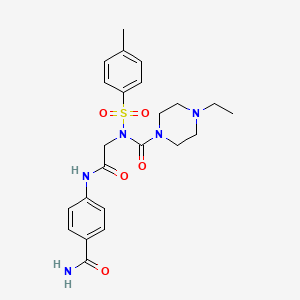

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2853701.png)

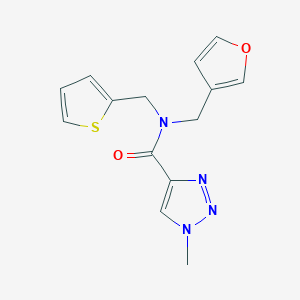

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853711.png)

![7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2853717.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)